molecular formula C10H9F2NO4 B1311878 Ethyl 2,2-difluoro-2-(4-nitrophenyl)acetate CAS No. 243656-25-9

Ethyl 2,2-difluoro-2-(4-nitrophenyl)acetate

Cat. No. B1311878
M. Wt: 245.18 g/mol
InChI Key: UXKDKOBQYMDAIP-UHFFFAOYSA-N
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Description

Ethyl 2,2-difluoro-2-(4-nitrophenyl)acetate is a synthetic compound that belongs to the family of difluoroacetate esters. It is known for its high reactivity and is often used as a source of difluoromethylene groups in synthesis experiments. The compound is a solid at room temperature .


Molecular Structure Analysis

The molecular formula of Ethyl 2,2-difluoro-2-(4-nitrophenyl)acetate is C10H9F2NO4 . Its molecular weight is 245.18 g/mol . The InChI code for this compound is 1S/C10H9F2NO4/c1-2-17-9(14)10(11,12)7-3-5-8(6-4-7)13(15)16/h3-6H,2H2,1H3 .


Chemical Reactions Analysis

While specific chemical reactions involving Ethyl 2,2-difluoro-2-(4-nitrophenyl)acetate are not available, it’s known that this compound is highly reactive and often used as a source of difluoromethylene groups in synthesis experiments.


Physical And Chemical Properties Analysis

Ethyl 2,2-difluoro-2-(4-nitrophenyl)acetate is a solid at room temperature . The predicted boiling point is 324.5±42.0 °C and the predicted density is 1.344±0.06 g/cm3 .

Scientific Research Applications

Synthesis of Fluorinated Compounds

Ethyl 2,2-difluoro-2-(4-nitrophenyl)acetate is used in the synthesis of various fluorinated compounds. For instance, it has been used in the preparation of 3,3-difluorochlorambucil, a difluoro-derivative of the anti-cancer drug chlorambucil. This synthesis involved multiple stages, starting from 4-nitrophenylacetic acid, and resulted in the production of ethyl 4-(4′-nitrophenyl)-3-oxobutanoate, which was further modified to create the difluoro compound (Buss, Coe, & Tatlow, 1986).

Catalysis and Reaction Mechanisms

The compound has been involved in studies related to catalysis and reaction mechanisms. For example, it played a role in the investigation of primary deuterium isotope effects in proton transfer reactions between ethyl bis-(4-nitrophenyl)acetate and tetramethylguanidine. This research provided insights into the kinetics and mechanisms of such reactions, highlighting the compound's significance in understanding complex chemical processes (Leffek & Matinopoulos-Scordou, 1979).

Synthesis of Hydroxamic Acids and Ureas

Ethyl 2,2-difluoro-2-(4-nitrophenyl)acetate has been utilized in the synthesis of hydroxamic acids and ureas. For instance, Ethyl 2-cyano-2-(4-nitrophenylsulfonyloxyimino)acetate-mediated Lossen rearrangement was employed for the single-pot, racemization-free synthesis of these compounds from carboxylic acids. This method demonstrated good yields and compatibility with various protecting groups, making it an efficient and environmentally friendly approach (Thalluri, Manne, Dev, & Mandal, 2014).

Development of Novel Pharmaceutical Compounds

The synthesis pathways involving Ethyl 2,2-difluoro-2-(4-nitrophenyl)acetate have been explored for the development of new pharmaceutical compounds. For instance, new 1,2,4-triazoles with a difluoro(heteroaryl)methyl moiety, derived from similar ethyl 2,2-difluoro compounds, have shown promising antifungal activities against various yeasts and filamentous fungi, highlighting their potential in medicinal chemistry (Eto, Kaneko, & Sakamoto, 2000).

Safety And Hazards

This compound is classified under GHS07 for safety . The hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and specific procedures in case of ingestion or skin contact .

properties

IUPAC Name

ethyl 2,2-difluoro-2-(4-nitrophenyl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9F2NO4/c1-2-17-9(14)10(11,12)7-3-5-8(6-4-7)13(15)16/h3-6H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXKDKOBQYMDAIP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C1=CC=C(C=C1)[N+](=O)[O-])(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9F2NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90442152
Record name Ethyl 2,2-difluoro-2-(4-nitrophenyl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90442152
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2,2-difluoro-2-(4-nitrophenyl)acetate

CAS RN

243656-25-9
Record name Ethyl 2,2-difluoro-2-(4-nitrophenyl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90442152
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

According to the Kumadaki method (supra) and the above-described scheme, 4-iodonitrobenzene (Compound 1b; 249.0 mg, 1.0 mmol), bromodifluoroacetic acid ethyl ester (203 mg, 1.0 mmol), copper powder (128 mg, 2.0 mmol) and DMSO (2.0 mL) were put into a two-neck reaction tube, and the mixture was stirred under argon atmosphere at 55° C. for 15 hours. The reaction mixture was extracted with ethyl acetate and washed with water, and an organic layer was dried with anhydrous sodium sulfate. Ethyl acetate was distilled away under reduced pressure, and by carrying out purification by silica gel column chromatography, 2,2-difluoro-2-(4-nitrophenyl)acetic acid ethyl ester (Compound 2b) was obtained with a yield of 58%.
Quantity
249 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
203 mg
Type
reactant
Reaction Step One
Quantity
128 mg
Type
catalyst
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
A HAMPTON - 2020 - etheses.dur.ac.uk
The development of organofluorine chemistry has revolutionised the way many agrochemical and pharmaceutical companies design and screen potential new active ingredients. As …
Number of citations: 2 etheses.dur.ac.uk

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